molecular formula C₁₇H₂₀O₇ B560576 7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde CAS No. 1338934-20-5

7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde

Cat. No.: B560576
CAS No.: 1338934-20-5
M. Wt: 336.34
InChI Key: QSVDQIXSUDHAOF-UHFFFAOYSA-N
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Description

MKC9989 is a chemical compound known for its inhibitory effects on the Inositol-Requiring Enzyme 1 alpha (IRE1α). This enzyme is crucial for the unfolded protein response, a cellular stress response related to the endoplasmic reticulum. MKC9989 is classified as a hydroxy aryl aldehyde inhibitor and has shown significant potential in scientific research, particularly in the fields of biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MKC9989 involves the formation of a Schiff base through a reaction between an aldehyde and an amine. The specific synthetic route includes the use of hydroxy aryl aldehydes, which react with the amine side chain of lysine residues in the IRE1α enzyme . The reaction conditions typically involve controlled temperature and pressure to ensure the stability of the Schiff base.

Industrial Production Methods: Industrial production of MKC9989 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the integrity of the compound. The production process is optimized to achieve high yields and purity levels, making MKC9989 suitable for extensive research applications .

Chemical Reactions Analysis

Types of Reactions: MKC9989 primarily undergoes Schiff base formation reactions. This involves the reaction of the aldehyde group with the amine group of lysine residues in the IRE1α enzyme. The compound also participates in hydrogen bonding and π-π interactions, which contribute to its stability and selectivity .

Common Reagents and Conditions: The common reagents used in the reactions involving MKC9989 include hydroxy aryl aldehydes and amines. The reaction conditions often involve controlled temperature and pressure to facilitate the formation of stable Schiff bases. Additionally, the presence of water molecules is minimized to prevent hydrolysis of the imine group formed during the reaction .

Major Products Formed: The major product formed from the reaction of MKC9989 with IRE1α is a stable Schiff base. This product is characterized by its high selectivity towards the lysine residue K907 in the IRE1α enzyme, which is crucial for its inhibitory effects .

Biological Activity

7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde, also known by its CAS number 1338937-12-4, is a complex organic compound belonging to the chromene family. This compound has garnered attention due to its potential biological activities, particularly its inhibitory effects on lipoxygenase (LOX) and its implications in cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is C16H20O6C_{16}H_{20}O_{6} with a molecular weight of approximately 308.33 g/mol. Its structure features a chromene backbone modified by various functional groups, including hydroxyl, methoxy, and aldehyde groups, which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₀O₆
Molecular Weight308.33 g/mol
CAS Number1338937-12-4
Storage Conditions2-8°C

Lipoxygenase Inhibition

Research indicates that this compound exhibits significant lipoxygenase (LOX) inhibitory activity. In a study, the compound demonstrated an IC50 value of 116.83±0.02μM116.83\pm 0.02\,\mu M, indicating its potential as an anti-inflammatory agent by inhibiting the LOX enzyme responsible for the production of leukotrienes, which are mediators of inflammation.

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in inhibiting tubulin polymerization. This mechanism is crucial in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division. The structure-activity relationship (SAR) studies have shown that modifications to the chromene structure can enhance potency against cancer cells .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could be a promising candidate for further development in cancer therapeutics.
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that the compound interacts with specific biological targets involved in cell signaling pathways related to apoptosis and cell cycle regulation. These interactions are critical for understanding its therapeutic potential and guiding future drug design efforts .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Methoxyflavone Methoxy group on flavoneAntioxidant
Coumarin Simple coumarin structureAntimicrobial
7-Hydroxycoumarin Hydroxyl group on coumarinAnticoagulant

The unique substitution pattern of this compound enhances its solubility and bioavailability compared to simpler analogs, potentially increasing its effectiveness as a therapeutic agent.

Q & A

Q. Basic: What are the key synthetic routes for synthesizing this chromene derivative?

The compound is synthesized through multi-step organic reactions, including condensation and functional group modifications . A typical route involves:

  • Step 1 : Formation of the chromene core via acid-catalyzed cyclization of resorcinol derivatives with malic acid or hexamine under controlled temperatures (0–85°C) .
  • Step 2 : Introduction of the 2-(2-methoxyethoxy)ethyl side chain via alkylation or nucleophilic substitution.
  • Step 3 : Final purification via crystallization or column chromatography.
    Key variables include solvent choice (e.g., acetic acid), catalyst (e.g., sulfuric acid), and reaction time .

Q. Basic: How is the compound characterized after synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., methoxy, hydroxy groups) and side-chain connectivity.
  • Mass Spectrometry (MS) : To verify molecular weight (≈348.39 g/mol) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and aldehyde (CHO, ~2800 cm⁻¹) groups .

Q. Basic: What initial biological activities have been observed for this compound?

Preliminary studies suggest modulation of biochemical pathways , including:

  • Enzyme inhibition : Potential interaction with kinases or oxidoreductases.
  • Fluorescent imaging applications : Structural analogs (e.g., chromene-3-carbonitriles) act as fluorescent probes for nucleolus staining in live cells .
  • Antimicrobial screening : Similar chromene derivatives exhibit activity against Gram-positive bacteria .

Q. Advanced: How can researchers design experiments to explore structure-activity relationships (SAR)?

Methodology :

  • Synthesize analogs : Systematically modify substituents (e.g., replace methoxyethoxy with other alkoxy chains).
  • Biological assays : Test analogs in enzyme inhibition or cell viability assays.
  • Computational modeling : Use docking studies to predict interactions with targets (e.g., ATP-binding pockets).
  • Key parameters : Compare IC₅₀ values and binding affinities across analogs .

Q. Advanced: What strategies optimize synthesis yield and purity?

Critical factors :

  • Reaction temperature : Lower temperatures (0–5°C) reduce side reactions during cyclization .
  • Catalyst concentration : Optimize acid catalyst (e.g., H₂SO₄) to balance reaction rate and byproduct formation.
  • Purification : Use gradient elution in column chromatography to isolate the aldehyde-functionalized product .

Q. Advanced: How to resolve contradictions in reported biological data?

Approaches :

  • Orthogonal assays : Validate enzyme inhibition results with cellular assays (e.g., Western blot for downstream targets).
  • Control experiments : Rule out nonspecific effects using knockout cell lines or competitive inhibitors.
  • Structural analysis : Compare crystallographic data of ligand-target complexes to confirm binding modes .

Q. Advanced: What methodologies elucidate the compound’s mechanism of action?

Experimental design :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
  • Gene expression profiling : Use RNA-seq to identify pathways affected in treated cells .

Q. Advanced: How to assess stability under physiological conditions?

Protocol :

  • pH-dependent stability : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC.
  • Serum stability : Test resistance to hydrolysis in fetal bovine serum (FBS) at 37°C.
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the chromene core .

Q. Advanced: Can this compound be modified for fluorescent probe development?

Strategy :

  • Aldehyde functionalization : Conjugate with hydrazine or amine-containing fluorophores via Schiff base formation.
  • Validation : Test selectivity in live-cell imaging (e.g., co-staining with organelle-specific dyes).
  • Reference : Patent literature demonstrates chromene-based probes for nucleolus imaging .

Q. Advanced: What challenges arise during scale-up synthesis?

Key issues and solutions :

  • Purification bottlenecks : Replace column chromatography with recrystallization for large batches.
  • Solvent volume reduction : Optimize solvent-to-reactant ratios using design of experiments (DoE).
  • Byproduct management : Implement in-line IR monitoring to track reaction completion .

Properties

IUPAC Name

7-hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O7/c1-10-11(4-5-23-7-6-21-2)17(20)24-16-12(10)8-14(22-3)15(19)13(16)9-18/h8-9,19H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVDQIXSUDHAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde

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